3'-Deoxy-3'-fluoro-5-fluorouridine
Overview
Description
3’-Deoxy-3’-fluoro-5-fluorouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies. Its anticancer mechanisms primarily involve the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-5-fluorouridine typically involves the fluorination of a suitable nucleoside precursor. The process often includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluoro-5-fluorouridine follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-fluoro-5-fluorouridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacokinetic properties.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various nucleoside analogues with modified biological activities .
Scientific Research Applications
3’-Deoxy-3’-fluoro-5-fluorouridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies investigating DNA synthesis and repair mechanisms.
Medicine: Its primary application is in cancer research, where it is used to study the mechanisms of antitumor activity and to develop new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluoro-5-fluorouridine involves the inhibition of DNA synthesis. The compound is incorporated into the DNA of rapidly dividing cells, leading to chain termination and apoptosis. The primary molecular target is thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the production of thymidine, a nucleotide essential for DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another nucleoside analogue with antitumor activity, commonly used in cancer treatment.
Floxuridine: A pyrimidine analogue used in the treatment of colorectal cancer.
5-Fluoro-2’-deoxyuridine: Known for its potent inhibition of thymidylate synthase, similar to 3’-Deoxy-3’-fluoro-5-fluorouridine
Uniqueness
3’-Deoxy-3’-fluoro-5-fluorouridine is unique due to its dual fluorination, which enhances its stability and antitumor activity. This dual modification allows for more effective incorporation into DNA and a higher rate of apoptosis induction compared to other nucleoside analogues .
Properties
IUPAC Name |
5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXRADCYCFGMRR-UAKXSSHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307305 | |
Record name | 3′-Deoxy-3′,5-difluorouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112668-56-1 | |
Record name | 3′-Deoxy-3′,5-difluorouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112668-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Deoxy-3′,5-difluorouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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